molecular formula C17H22ClN3O4S3 B11406632 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine

Cat. No.: B11406632
M. Wt: 464.0 g/mol
InChI Key: PQVZEFORQQOKBN-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine is a complex organic compound that features a thiazole ring, a piperazine ring, and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine typically involves multiple steps. One common route includes the formation of the thiazole ring followed by the introduction of the sulfonyl groups and the piperazine ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine involves its interaction with specific molecular targets. The sulfonyl groups and thiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}-4-ethylpiperazine is unique due to its combination of a thiazole ring, piperazine ring, and multiple sulfonyl groups. This structure provides it with distinct chemical and biological properties that are not commonly found in other similar compounds.

Properties

Molecular Formula

C17H22ClN3O4S3

Molecular Weight

464.0 g/mol

IUPAC Name

4-(4-chlorophenyl)sulfonyl-5-(4-ethylpiperazin-1-yl)-2-ethylsulfonyl-1,3-thiazole

InChI

InChI=1S/C17H22ClN3O4S3/c1-3-20-9-11-21(12-10-20)16-15(19-17(26-16)27(22,23)4-2)28(24,25)14-7-5-13(18)6-8-14/h5-8H,3-4,9-12H2,1-2H3

InChI Key

PQVZEFORQQOKBN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(N=C(S2)S(=O)(=O)CC)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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